Tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead structure for the development of new therapeutic agents. The presence of a chloro group and a cyclopenta[d]pyrimidine moiety contributes to its unique chemical properties and biological profile.
This compound can be classified as:
The synthesis of tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate typically involves multi-step processes that include:
For example, one synthetic route involves the reaction of a chloro-substituted cyclopentapyrimidine with tert-butyl 4-amino-piperidine under basic conditions to yield the target compound .
The compound undergoes various chemical reactions typical for piperidine and pyrimidine derivatives, including:
The reactivity of the compound can be influenced by substituents on the piperidine ring and the cyclopentapyrimidine moiety, which affect both electrophilicity and nucleophilicity during reactions .
Relevant data indicate that similar compounds have shown stability under various conditions, suggesting that this compound may exhibit comparable behavior .
Tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate holds potential applications in:
Research into similar compounds has highlighted their significance in drug discovery, particularly for diseases involving inflammatory pathways .
The chemical compound tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate represents a pharmaceutically significant heterocyclic scaffold with multifaceted biological relevance. This molecule features a hybrid architecture combining cyclopenta[d]pyrimidine and piperidine moieties, conferring unique three-dimensional properties that enhance target binding efficiency. The presence of the chloro substituent at the pyrimidine 2-position significantly enhances electrophilic character, facilitating nucleophilic displacement reactions in medicinal chemistry applications [1]. The tert-butyloxycarbonyl (Boc) protecting group serves dual functionality: it modulates lipophilicity during membrane permeation and provides metabolic stability during early-stage drug development [4]. These structural elements collectively position this compound as a privileged intermediate in the synthesis of biologically active molecules targeting various disease pathways, particularly in oncology and inflammation [2].
Molecular weight analysis reveals this compound has a formula mass of 352.86 g/mol (C17H25ClN4O2), aligning with drug-like properties under Lipinski's rule of five parameters [4]. The calculated density of 1.222 g/cm³ at standard conditions further supports favorable physicochemical characteristics for pharmaceutical formulation development. The strategic incorporation of hydrogen bond acceptors (pyrimidine nitrogen atoms) and donors (secondary amine) enables targeted interactions with biological macromolecules, a feature exploited in protein kinase inhibitor design [8].
Within heterocyclic chemistry paradigms, this compound exemplifies contemporary trends in molecular hybridization – the rational combination of pharmacophoric subunits from biologically validated chemotypes. The cyclopenta[d]pyrimidine core provides a constrained bicyclic framework that mimics purine bases, facilitating recognition by nucleotide-binding domains in enzymes [2]. This structural mimicry is evidenced in patent literature covering cyclopenta[d]pyrimidines as AKT protein kinase inhibitors for cancer therapeutics [8].
The piperidine subunit introduces conformational flexibility and basic nitrogen functionality critical for salt formation during pharmaceutical processing. When incorporated into complex architectures, this scaffold demonstrates remarkable synthetic versatility, serving as precursor to various derivatives through Boc deprotection, nucleophilic substitution at the chloro position, or hydrogenation of the cyclopentene double bond [4] [9]. Recent developments presented at the 2025 Gordon Research Conference on Heterocyclic Compounds highlighted such hybrid structures as emerging candidates in "Heterocycles as Bioactive Molecules" research streams, confirming their ongoing relevance in medicinal chemistry [6].
Table 1: Fundamental Characterization Data
Property | Value | Reference |
---|---|---|
CAS Registry Number | 1000207-52-2 | [4] |
IUPAC Name | 1,1-Dimethylethyl 4-[(2-chloro-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)amino]-1-piperidinecarboxylate | [4] |
Molecular Formula | C₁₇H₂₅ClN₄O₂ | [4] |
Molecular Weight | 352.86 g/mol | [4] |
SMILES Notation | O=C(OC(C)(C)C)N1CCC(NC2=NC(Cl)=NC3=C2CCC3)CC1 | [4] |
Density (20°C) | 1.222 ± 0.06 g/cm³ | [4] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9